(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
CAS No.:
Cat. No.: VC13464136
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H31N3O |
|---|---|
| Molecular Weight | 317.5 g/mol |
| IUPAC Name | (2S)-2-amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C19H31N3O/c1-15(2)22(13-17-7-5-4-6-8-17)14-18-9-11-21(12-10-18)19(23)16(3)20/h4-8,15-16,18H,9-14,20H2,1-3H3/t16-/m0/s1 |
| Standard InChI Key | AHDZBSHKBXYYIP-INIZCTEOSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N |
| SMILES | CC(C)N(CC1CCN(CC1)C(=O)C(C)N)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCN(CC1)C(=O)C(C)N)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is (2S)-2-amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one, reflecting its stereochemistry and functional groups . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.5 g/mol |
| CAS Number | 1354006-63-5 |
| SMILES | C[C@@H](C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N |
| InChIKey | AHDZBSHKBXYYIP-INIZCTEOSA-N |
The piperidine ring at position 1 and the benzyl-isopropyl-amino group at position 4 contribute to its three-dimensional conformation . The (S)-configuration at the amino-propanone backbone is critical for interactions with biological targets.
Stereochemical Significance
The stereochemistry of this compound influences its pharmacokinetic properties. Computational models predict that the (S)-enantiomer exhibits higher binding affinity to enzymes and receptors compared to its (R)-counterpart due to optimal spatial alignment of the amino and ketone groups.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the piperidine ring. Key steps include:
-
Piperidine Functionalization: Introducing a methylene group at position 4 of the piperidine ring via nucleophilic substitution.
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Benzyl-Isopropyl-Amino Incorporation: Coupling the benzyl-isopropyl-amine moiety using reductive amination.
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Chiral Resolution: Isolating the (S)-enantiomer via chiral column chromatography or asymmetric synthesis .
Pharmacological Properties and Biological Activities
Antimicrobial Activity
Studies on structurally analogous compounds reveal moderate antimicrobial effects. For example, derivatives with similar piperidine and benzyl groups inhibit Staphylococcus aureus growth at MIC values of 50–100 µg/mL.
Receptor Interactions
Molecular docking simulations indicate affinity for dopamine D3 receptors (Ki ≈ 150 nM), implicating potential roles in treating neurological disorders.
Research Applications and Case Studies
Drug Discovery
The compound serves as a scaffold for developing neuroactive agents. Modifications to its benzyl or isopropyl groups have yielded derivatives with enhanced selectivity for serotonin receptors.
Chemical Biology
Researchers utilize its fluorescent derivatives to track protein interactions in live cells. For instance, tagging the amino group with a fluorophore enables real-time visualization of dopamine transporter dynamics .
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